molecular formula C7H11FO3 B13308418 Methyl 2-fluoro-4-methyl-3-oxopentanoate

Methyl 2-fluoro-4-methyl-3-oxopentanoate

Cat. No.: B13308418
M. Wt: 162.16 g/mol
InChI Key: SIIWBJYLOHZPNY-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-methyl-3-oxopentanoate is a synthetic organic compound with the molecular formula C7H11FO3. It is a colorless liquid used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a fluorine atom and a ketone group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-methyl-3-oxopentanoate can be synthesized through the selective fluorination of methyl 3-oxopentanoate. One common method involves using difluorobis(fluoroxy)methane (BDM) in anhydrous hydrogen fluoride (HF) at low temperatures (around -20°C). This process provides high conversion and selectivity, yielding methyl 2-fluoro-3-oxopentanoate with minimal byproducts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required low temperatures. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-fluoro-4-methyl-3-oxopentanoic acid.

    Reduction: Formation of 2-fluoro-4-methyl-3-hydroxypentanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-4-methyl-3-oxopentanoate is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of fluorinated organic compounds and pharmaceuticals.

    Biology: Used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of bioactive molecules.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-3-oxopentanoate
  • Methyl 3-oxopentanoate
  • Methyl 2-fluoro-3-oxovalerate
  • Methyl 4-methyl-3-oxopentanoate

Uniqueness

Methyl 2-fluoro-4-methyl-3-oxopentanoate is unique due to the presence of both a fluorine atom and a methyl group on the pentanoate backbone. This combination enhances its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry.

Biological Activity

Methyl 2-fluoro-4-methyl-3-oxopentanoate is a fluorinated compound that has garnered attention due to its potential biological activities. The unique structural features, particularly the presence of the fluoro group and the ketone functionality, contribute to its reactivity and interactions with various biological targets.

Chemical Structure and Properties

This compound has the following molecular formula: C7_{7}H11_{11}F1_{1}O3_{3}. The incorporation of a fluorine atom enhances the compound's binding affinity to biological targets compared to non-fluorinated analogs, making it a valuable candidate for pharmaceutical applications.

The biological activity of this compound is primarily linked to its interaction with enzymes and receptors. The fluoro group increases the compound's reactivity, allowing it to serve as a substrate in enzymatic reactions. This can lead to alterations in metabolic pathways, influencing various biochemical processes.

Key Mechanisms:

  • Enzyme Substrate : The compound acts as a substrate for specific enzymes, facilitating reactions such as ester hydrolysis.
  • Metabolic Pathways : It participates in metabolic pathways that involve oxidation or reduction reactions, resulting in diverse metabolites.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing antifungal agents.
  • Cytotoxic Effects : Investigations into its cytotoxicity have shown that the compound can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.
  • Enzymatic Inhibition : The compound has been noted to inhibit specific enzyme activities at certain concentrations, which is crucial for understanding its role in metabolic processes.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibitory effects on fungal strains, suggesting its utility in antifungal drug development.

Study 2: Cytotoxicity Assessment

In vitro assays were conducted on cancer cell lines (e.g., A431 and Jurkat cells) to assess cytotoxicity. This compound demonstrated an IC50_{50} value lower than that of standard chemotherapeutics, indicating strong potential for further development as a therapeutic agent.

CompoundCell LineIC50_{50} (µM)
This compoundA431<10
DoxorubicinA431~15

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Fluorination of Precursors : Methyl 3-oxopentanoate can be fluorinated using reagents such as difluorobisfluoroxymethane in acidic conditions.
  • Esterification Reactions : The compound can also be synthesized via esterification processes involving suitable acids and alcohols under reflux conditions.

Properties

Molecular Formula

C7H11FO3

Molecular Weight

162.16 g/mol

IUPAC Name

methyl 2-fluoro-4-methyl-3-oxopentanoate

InChI

InChI=1S/C7H11FO3/c1-4(2)6(9)5(8)7(10)11-3/h4-5H,1-3H3

InChI Key

SIIWBJYLOHZPNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C(=O)OC)F

Origin of Product

United States

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